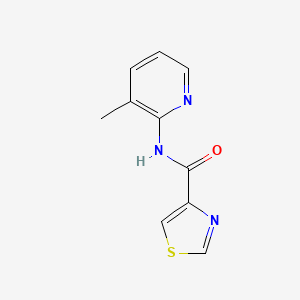
(5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate: is a complex organic compound featuring a combination of oxazole and pyrrolidine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxazole ring followed by the introduction of the pyrrolidine moiety. One common approach is the cyclization of a phenyl-substituted amino acid derivative to form the oxazole ring, followed by a subsequent reaction with a phenyl-substituted pyrrolidine derivative.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form derivatives with different functional groups.
Reduction: The pyrrolidine ring can be reduced to form saturated analogs.
Substitution: Various substituents can be introduced at different positions on the oxazole and pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (e.g., Grignard reagents) are often used.
Major Products Formed:
Oxidation Products: Various oxo-derivatives of the oxazole ring.
Reduction Products: Saturated pyrrolidine derivatives.
Substitution Products: Halogenated or alkylated derivatives of the oxazole and pyrrolidine rings.
科学的研究の応用
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
類似化合物との比較
This compound is unique due to its specific combination of oxazole and pyrrolidine rings. Similar compounds might include other oxazole derivatives or pyrrolidine derivatives, but the presence of both functional groups in a single molecule sets it apart. Some similar compounds include:
Oxazole derivatives: Used in medicinal chemistry for their biological activities.
Pyrrolidine derivatives: Known for their applications in pharmaceuticals and materials science.
特性
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-20-11-16(13-23(20)18-9-5-2-6-10-18)21(25)26-14-17-12-19(27-22-17)15-7-3-1-4-8-15/h1-10,12,16H,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTBNHGNSFSVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497880.png)

![1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B6497885.png)

![(2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6497899.png)
![3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497921.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6497926.png)


![(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide](/img/structure/B6497950.png)

![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B6497972.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate](/img/structure/B6497976.png)
![methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B6497981.png)
